molecular formula C10H15NO2 B1286314 2-Amino-2-(4-ethoxyphenyl)ethanol CAS No. 910443-08-2

2-Amino-2-(4-ethoxyphenyl)ethanol

Cat. No. B1286314
CAS RN: 910443-08-2
M. Wt: 181.23 g/mol
InChI Key: LKPQDUDJZDZRJS-UHFFFAOYSA-N
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Description

“2-Amino-2-(4-ethoxyphenyl)ethanol” is used as a pharmaceutical intermediate . It is a colorless and pure liquid . The molecular formula is C10H15NO2 .


Molecular Structure Analysis

The molecular weight of “2-Amino-2-(4-ethoxyphenyl)ethanol” is 181.23 . It has a structure that includes an ethanol group attached to an ethoxyphenyl group via an amino linkage .


Physical And Chemical Properties Analysis

“2-Amino-2-(4-ethoxyphenyl)ethanol” has a density of 1.1±0.1 g/cm3, a boiling point of 393.7±32.0 °C at 760 mmHg, and a flash point of 191.9±25.1 °C . It has 4 hydrogen bond acceptors, 2 hydrogen bond donors, and 8 freely rotating bonds .

Scientific Research Applications

Conformational Analysis

The compound’s conformational preferences can be studied using techniques like supersonic jet spectroscopy. This analysis is crucial for understanding intramolecular interactions such as OH/π, which are significant for the molecular structure’s stability and reactivity .

Biocatalysis

2-Amino-2-(4-ethoxyphenyl)ethanol: serves as a substrate in biocatalytic processes to produce enantiopure compounds. These compounds are vital for synthesizing drug intermediates, including antihistamines like diphenhydramine hydrochloride and loratadine .

Synthesis of Antibacterial Compounds

This compound can be used to synthesize thiazole derivatives with potential antibacterial properties. Such applications are essential in developing new antibiotics and studying the resistance mechanisms of bacteria .

Green Chemistry

In the context of green chemistry, 2-Amino-2-(4-ethoxyphenyl)ethanol can be used in asymmetric ring-opening reactions. This approach is environmentally friendly and can lead to the production of cyclic trans-β-amino alcohols .

Pharmacological Research

Indole derivatives, which can be synthesized from 2-Amino-2-(4-ethoxyphenyl)ethanol , show a wide range of biological activities. These include antiviral, anti-inflammatory, anticancer, and antimicrobial properties, making them valuable in pharmacological research .

Material Science

The compound can be utilized in the synthesis of Schiff-base materials, which have applications in creating magnetic nanoparticles. These nanoparticles have various uses, including targeted drug delivery and diagnostic imaging .

Safety and Hazards

The safety data sheet for a similar compound, “2-(2-Aminoethoxy)ethanol”, suggests that it causes severe skin burns and eye damage, and may cause respiratory irritation . It is recommended to avoid breathing its dust, fume, gas, mist, vapors, or spray, and to avoid contact with skin, eyes, or clothing .

properties

IUPAC Name

2-amino-2-(4-ethoxyphenyl)ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15NO2/c1-2-13-9-5-3-8(4-6-9)10(11)7-12/h3-6,10,12H,2,7,11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LKPQDUDJZDZRJS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)C(CO)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301306620
Record name β-Amino-4-ethoxybenzeneethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301306620
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

181.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Amino-2-(4-ethoxyphenyl)ethanol

CAS RN

910443-08-2
Record name β-Amino-4-ethoxybenzeneethanol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=910443-08-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name β-Amino-4-ethoxybenzeneethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301306620
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-amino-2-(4-ethoxyphenyl)ethan-1-ol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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